molecular formula C17H15ClN2O B2540276 2-chloro-1-methyl-N-(4-methylphenyl)-1H-indole-3-carboxamide CAS No. 478043-54-8

2-chloro-1-methyl-N-(4-methylphenyl)-1H-indole-3-carboxamide

Cat. No. B2540276
CAS RN: 478043-54-8
M. Wt: 298.77
InChI Key: KYHTWKCDLVOIBX-UHFFFAOYSA-N
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Description

2-Chloro-1-methyl-N-(4-methylphenyl)-1H-indole-3-carboxamide, also known as Compound 7, is a novel small molecule designed for use in a variety of scientific research applications. It is a synthetic compound that is structurally similar to serotonin, a neurotransmitter found in the brain. Compound 7 has been studied for its potential to act as an agonist of the serotonin receptor, which could provide a variety of therapeutic benefits.

Scientific Research Applications

Synthesis and Classification of Indoles

Indoles are a significant group of heterocyclic compounds with a wide range of biological activities. The compound 2-chloro-1-methyl-N-(4-methylphenyl)-1H-indole-3-carboxamide is an indole derivative. The synthesis of indoles is a subject of great interest in organic chemistry due to their biological relevance. A review by Taber and Tirunahari (2011) provides a comprehensive framework for the classification of all indole syntheses. This framework is crucial for understanding the synthesis of specific indole compounds like this compound. The classification helps in understanding the strategic approaches to indole construction, ensuring that efforts in synthesis are directed towards overcoming real challenges in this domain (Taber & Tirunahari, 2011).

Indole Derivatives in HIV Treatment

Indolylarylsulfones, a class to which this compound belongs, have been studied for their potent inhibitory activity against human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. This review by Famiglini and Silvestri (2018) discusses the structure-activity relationship studies conducted to improve the profile of sulfone L-737,126, analyzing various modifications, including introduction of methyl groups and fluorine atoms. These derivatives show promise as drug candidates for treating AIDS and related infections (Famiglini & Silvestri, 2018).

Exploration of Stereochemistry in Drug Synthesis

Stereochemistry plays a crucial role in the pharmacological profile of drugs. A review by Veinberg et al. (2015) on the stereochemistry of phenylpiracetam and its derivatives, including methyl derivatives, highlights the importance of understanding the stereochemistry for enhancing pharmacological activity. This research is relevant for indole derivatives like this compound, as the configuration of stereocenters can significantly influence biological properties (Veinberg et al., 2015).

properties

IUPAC Name

2-chloro-1-methyl-N-(4-methylphenyl)indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O/c1-11-7-9-12(10-8-11)19-17(21)15-13-5-3-4-6-14(13)20(2)16(15)18/h3-10H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHTWKCDLVOIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N(C3=CC=CC=C32)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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